molecular formula C9H11BrN2O3S B13891325 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide

5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide

Cat. No.: B13891325
M. Wt: 307.17 g/mol
InChI Key: MIRFPBSUPYZEJM-UHFFFAOYSA-N
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Description

5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethoxy group at the 6th position, and a sulfonamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide reagents like sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine and cyclopropylmethoxy groups contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
  • 5-Bromo-6-cyclopropylmethoxy-nicotinic acid

Uniqueness

5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the bromine atom and cyclopropylmethoxy group contribute to its overall stability and reactivity .

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c10-8-3-7(16(11,13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,13,14)

InChI Key

MIRFPBSUPYZEJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)S(=O)(=O)N)Br

Origin of Product

United States

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